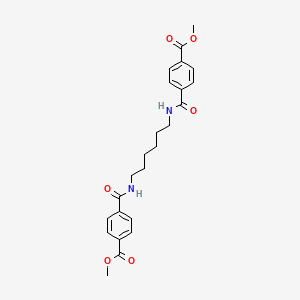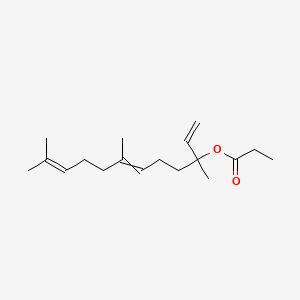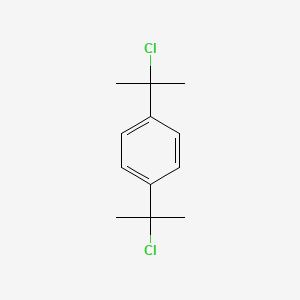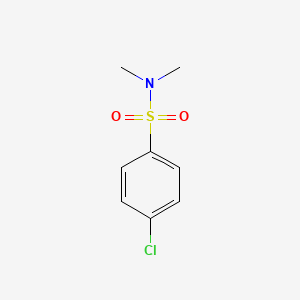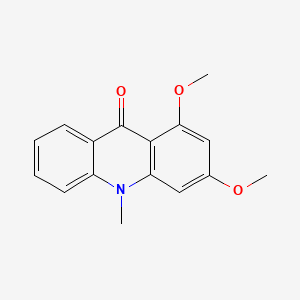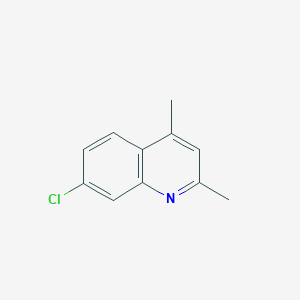
7-氯-2,4-二甲基喹啉
描述
7-Chloro-2,4-dimethylquinoline is a chemical compound with the empirical formula C11H10ClN . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of 7-Chloro-2,4-dimethylquinoline has been described in several papers . An improved process utilizes tetrachloro-1,4 (or 1,2)-quinone as an oxidant in the Doebner-Miller synthesis of 7-chloroquinaldine . This process improves yields and eliminates the need for forming a ZnCl₂ complex to isolate the end product .Molecular Structure Analysis
The molecular structure of 7-Chloro-2,4-dimethylquinoline is represented by the SMILES stringCc1cc(C)c2ccc(Cl)cc2n1 . The InChI key for this compound is ZUQZYIPMTITDFX-UHFFFAOYSA-N . Chemical Reactions Analysis
The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions . As a result, it can be replaced selectively to form derivatives at that position .科学研究应用
1. 合成和细胞毒性评估
已合成7-氯-2,4-二甲基喹啉衍生物,并对其在各种癌细胞系中的细胞毒性进行评估。具有这种结构的化合物显示出作为抗肿瘤药物模型的潜力,特别是由于它们对肿瘤细胞具有选择性细胞毒性,同时表现出低非特异性细胞毒性 (Kouznetsov et al., 2016)。
2. 抗菌喹啉合成
该化合物已用于合成抗菌喹啉。特定衍生物显示出显著的抗菌活性,通过氧化铝的微波辅助合成得到增强 (Kidwai et al., 2000)。
3. 抗氧化或促氧化作用
研究探讨了7-氯-4-羟基喹啉衍生物对红细胞溶血的抗氧化和促氧化作用。研究结果表明在生物系统中修饰氧化应激反应的潜在应用 (Liu et al., 2002)。
4. 4-氨基喹啉衍生物的合成和细胞毒性
从4-氯-7-取代喹啉合成的4-氨基喹啉衍生物已在乳腺肿瘤细胞系上评估了细胞毒性效应,表明在癌症治疗中具有潜在应用 (Zhang et al., 2007)。
5. 4,7-二甲基喹啉-2-甲醛的合成
对4,7-二甲基喹啉-2-甲醛及其衍生物的合成研究突出了其在工业和医药应用中的重要性,特别是在分析试剂、制药物质和潜在抗癌药物的开发中 (Aydemir & Kaban, 2018)。
6. 超分子组装的形成
7-氨基-2,4-二甲基喹啉盐形成三维超分子网络,显示出对阴离子种类敏感的强发光性。这些发现与发展发光材料和传感器相关 (Su et al., 2012)。
7. 作为乙酰胆碱酯酶抑制剂的4-芳基硒代-7-氯喹啉的合成
通过一种替代方法合成的4-芳基硒代-7-氯喹啉已被评估为乙酰胆碱酯酶抑制剂,显示出作为治疗剂治疗神经退行性疾病如阿尔茨海默病的潜力 (Duarte et al., 2017)。
作用机制
Target of Action
Quinoline derivatives, to which this compound belongs, are known to interact with a broad spectrum of targets, including various enzymes and receptors, contributing to their diverse pharmacological activities .
Mode of Action
Quinoline derivatives generally interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces . The presence of the chloro and methyl groups may influence the compound’s binding affinity and selectivity.
Biochemical Pathways
For instance, some quinoline derivatives can inhibit enzymes involved in DNA replication or protein synthesis, thereby affecting cell growth and proliferation .
Result of Action
Based on the known activities of other quinoline derivatives, potential effects could include the inhibition of cell growth and proliferation, modulation of signal transduction pathways, and induction of cell death .
安全和危害
未来方向
Quinoline motifs, such as 7-Chloro-2,4-dimethylquinoline, continue to be of interest in drug discovery programs due to their broad spectrum of bio-responses . They are still being applied to create compounds with wide-ranging pharmacological activities . Therefore, the future directions for 7-Chloro-2,4-dimethylquinoline likely involve further exploration of its potential applications in medicinal and industrial chemistry.
生化分析
Biochemical Properties
7-Chloro-2,4-dimethylquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cytochrome P450, which is involved in drug metabolism. Additionally, 7-Chloro-2,4-dimethylquinoline can bind to DNA and RNA, affecting their stability and function. These interactions are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular processes .
Cellular Effects
The effects of 7-Chloro-2,4-dimethylquinoline on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 7-Chloro-2,4-dimethylquinoline can modulate the activity of transcription factors, leading to changes in gene expression profiles. It also affects cellular metabolism by altering the activity of key metabolic enzymes, which can result in changes in energy production and utilization within the cell .
Molecular Mechanism
At the molecular level, 7-Chloro-2,4-dimethylquinoline exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly those involved in metabolic pathways. This compound can also bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. Additionally, 7-Chloro-2,4-dimethylquinoline can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-2,4-dimethylquinoline have been studied over various time periods. The stability of this compound is a critical factor, as it can degrade over time, leading to changes in its biological activity. Long-term studies have shown that 7-Chloro-2,4-dimethylquinoline can have sustained effects on cellular function, including prolonged enzyme inhibition and alterations in gene expression. These temporal effects are essential for understanding the compound’s potential therapeutic applications and its behavior in biological systems .
Dosage Effects in Animal Models
The effects of 7-Chloro-2,4-dimethylquinoline vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of gene expression. At higher doses, 7-Chloro-2,4-dimethylquinoline can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
7-Chloro-2,4-dimethylquinoline is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, 7-Chloro-2,4-dimethylquinoline can affect metabolic flux and metabolite levels, influencing overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 7-Chloro-2,4-dimethylquinoline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of 7-Chloro-2,4-dimethylquinoline within cells are critical for its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 7-Chloro-2,4-dimethylquinoline is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 7-Chloro-2,4-dimethylquinoline can influence its interactions with biomolecules and its overall biological effects .
属性
IUPAC Name |
7-chloro-2,4-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-7-5-8(2)13-11-6-9(12)3-4-10(7)11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQZYIPMTITDFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345604 | |
| Record name | 7-Chloro-2,4-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24781906 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
88499-96-1 | |
| Record name | 7-Chloro-2,4-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 88499-96-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



